- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol, Synthesis, 1998, (12), 1707-1709
Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
95715-87-0 structure
Product Name:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
CAS No:95715-87-0
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00674064
CID:61798
PubChem ID:178792
Update Time:2025-08-01
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
- UPK623LV60
- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-Garner Aldehyde
- (R)-Garner's aldehyde
- Garner aldehyde
- Garner's aldehyde R-form
- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- ent-Garner's aldehyde
- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
-
- MDL: MFCD00674064
- Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
- InChI Key: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
- SMILES: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 229.13100
- Monoisotopic Mass: 229.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.06 g/mL at 25 °C(lit.)
- Boiling Point: 67 °C/0.3 mmHg(lit.)
- Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
- Refractive Index: n20/D 1.445(lit.)
- PSA: 55.84000
- LogP: 1.49520
- Sensitiveness: Air Sensitive
- Specific Rotation: D27 +103° (c = 1.0 in CHCl3)
- Optical Activity: [α]23/D +90°, c = 1 in chloroform
- Solubility: Not available
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 37/39-26-36
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-0.1g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 0.1g |
147.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-0.25g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 0.25g |
276.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-1g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 1g |
512.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-5g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 5g |
1552.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-10g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 10g |
2793.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-25g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 25g |
5542.00 | 2021-06-01 | |
| Fluorochem | 040765-1g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 1g |
£67.00 | 2022-03-01 | |
| Fluorochem | 040765-5g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 5g |
£198.00 | 2022-03-01 | |
| Fluorochem | 040765-10g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 10g |
£347.00 | 2022-03-01 | |
| Fluorochem | 040765-25g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 25g |
£732.00 | 2022-03-01 |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Production Method 2
Reaction Conditions
Reference
- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine, Carbohydrate Research, 2019, 474, 34-42
Production Method 3
Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
Reference
- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane
Reference
- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine, Synthesis, 1997, (10), 1146-1150
Production Method 5
Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
Reference
- Efficient conversion of (S)-methionine into (R)-Garner aldehyde, Tetrahedron Letters, 1997, 38(38), 6779-6780
Production Method 6
Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
Reference
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699
Production Method 7
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C
Reference
- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors, Heterocycles, 2008, 75(7), 1659-1671
Production Method 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
Reference
- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435
Production Method 9
Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Reference
- Grignard reactions to chiral oxazolidine aldehydes, Tetrahedron, 1996, 52(36), 11673-11694
Production Method 10
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40
Production Method 11
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Reference
- Methods and intermediates for synthesizing SK1-I, United States, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
Reference
- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives, Synthesis, 2012, 44(2), 304-310
Production Method 13
Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Reference
- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine
- D-Serine
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- 2,2-Dimethoxypropane
- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Order Number:A13085
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:59
Price ($):874.0/265.0
Email:sales@amadischem.com
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) Related Products
- 833474-06-9(tert-butyl 3-formylmorpholine-4-carboxylate)
- 157604-46-1(3-tert-butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
- 108149-60-6(3-tert-butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
- 95715-86-9(3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
- 102308-32-7((S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde)
- 127589-93-9(tert-butyl 4-formyl-2,2-dimethyl-oxazolidine-3-carboxylate)
- 218594-01-5(tert-butyl (3S)-3-formylmorpholine-4-carboxylate)
- 108149-63-9(tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
- 108149-65-1(tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
- 1257850-86-4(tert-butyl (3R)-3-formylmorpholine-4-carboxylate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Purity:99%/99%
Quantity:100g/25g
Price ($):874.0/265.0